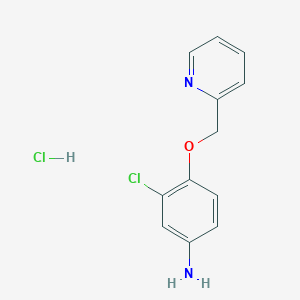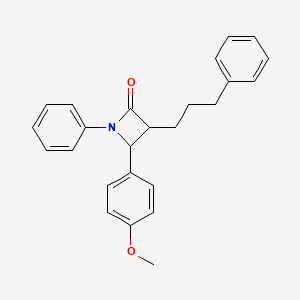
3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride is a chemical compound with the molecular formula C12H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a pyridinylmethoxy group, and an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloro-4-nitrophenoxy)methyl)pyridine with zinc powder and ammonium chloride in a mixed solution of ethanol and water. The reaction mixture is stirred at 60°C overnight, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and ammonium chloride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with BCR-ABL kinase, leading to significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . Additionally, it demonstrates inhibition against EGFR and HER2, which are crucial pathways in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known BCR-ABL kinase inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual inhibitor of EGFR and HER2 used in breast cancer treatment.
Uniqueness
3-Chloro-4-(pyridin-2-ylmethoxy)aniline stands out due to its unique structure and its ability to inhibit multiple targets, including BCR-ABL kinase, EGFR, and HER2. This multi-target inhibition makes it a promising candidate for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
833474-59-2 |
|---|---|
Molekularformel |
C12H12Cl2N2O |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
3-chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;/h1-7H,8,14H2;1H |
InChI-Schlüssel |
QFYNCQWMCWPWGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)



![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
